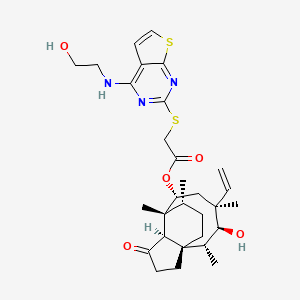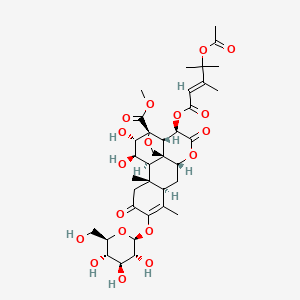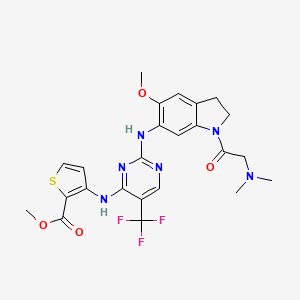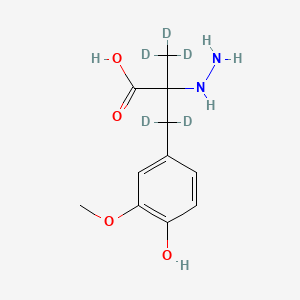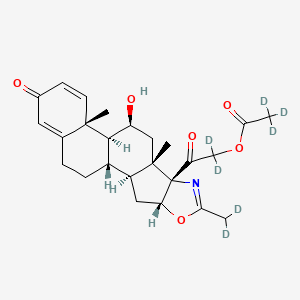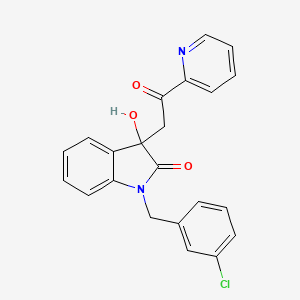
Fexofenadine-d6 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fexofenadine-d6 Methyl Ester is a deuterium-labeled derivative of Fexofenadine Methyl Ester. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C33H35D6NO4, and it has a molecular weight of 521.72 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d6 Methyl Ester involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese(II) acetate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Fexofenadine-d6 Methyl Ester has a wide range of applications in scientific research:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites of drugs.
Quantitative Analysis: The stable isotope labeling allows for precise quantification of drug concentrations in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Biological Studies: It is used in studies involving histamine receptors and other biological targets.
Mechanism of Action
Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing histamine H1 receptors on the surface of cells in various organ systems . This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness . The deuterium labeling does not significantly alter the mechanism of action but allows for better tracking and quantification in research studies .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine: The parent compound, used as an antihistamine for treating allergic symptoms.
Fexofenadine Methyl Ester: The non-deuterated version of Fexofenadine-d6 Methyl Ester.
Keto Fexofenadine: An oxidized derivative of Fexofenadine.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C33H41NO4 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
InChI Key |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


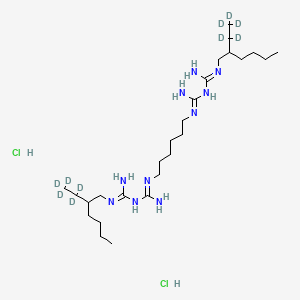
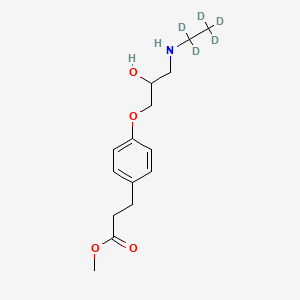
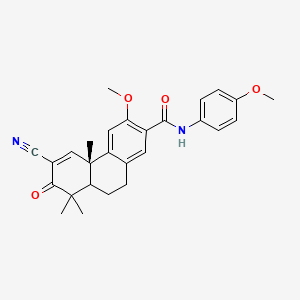
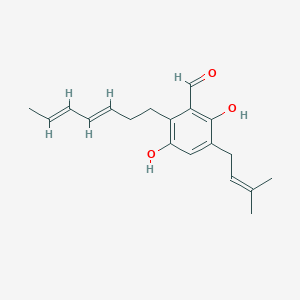
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
